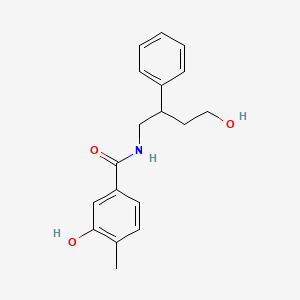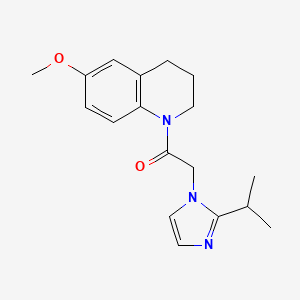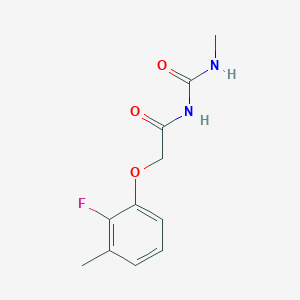
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have significant effects on metabolism, endurance, and muscle growth.
作用机制
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including lipid metabolism, glucose metabolism, and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, which results in increased energy production and improved endurance. In addition, activation of the PPARδ receptor has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on metabolism, endurance, and muscle growth. It has been shown to increase fatty acid oxidation and improve endurance in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, it has been shown to increase muscle fiber size and improve muscle strength, making it a potential treatment for muscle wasting disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide in lab experiments is its high potency and selectivity for the PPARδ receptor. This allows for precise control of the dose and duration of treatment, which is important for studying its effects on metabolism and endurance. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain animal models.
未来方向
There are several potential future directions for research on 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, including:
1. Further studies on its effects on metabolism and endurance in humans, particularly in athletes and individuals with metabolic disorders.
2. Development of more selective and potent PPARδ agonists for use in lab experiments and clinical trials.
3. Investigation of its potential therapeutic benefits in treating cancer, particularly in combination with other anticancer drugs.
4. Studies on its effects on muscle growth and strength, particularly in individuals with muscle wasting disorders.
5. Investigation of its potential side effects and toxicity, particularly in long-term use and in combination with other drugs.
In conclusion, this compound is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It has been shown to have significant effects on metabolism, endurance, and muscle growth, making it a promising candidate for sports performance enhancement and treatment of metabolic disorders and muscle wasting disorders. However, further research is needed to fully understand its mechanism of action, potential therapeutic benefits, and potential side effects and toxicity.
合成方法
The synthesis method of 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide involves several steps, including the condensation of 4-methylbenzoyl chloride and 4-hydroxy-2-phenylbutyric acid, followed by the addition of hydroxylamine hydrochloride and 3-chloropropanoic acid. The resulting compound is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final product.
科学研究应用
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. It has been shown to improve endurance and reduce muscle fatigue in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to have significant effects on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, recent studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer.
属性
IUPAC Name |
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-8-15(11-17(13)21)18(22)19-12-16(9-10-20)14-5-3-2-4-6-14/h2-8,11,16,20-21H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBMVDRQGWWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(CCO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
